molecular formula C25H31N3O4 B11252027 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B11252027
M. Wt: 437.5 g/mol
InChI Key: ZMLRBYYJXIJMPW-UHFFFAOYSA-N
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Description

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide is a complex organic compound that features a furan ring, a dibenzo[b,e][1,4]diazepine core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a furan-containing reagent.

    Attachment of the acetamide group: This step involves the acylation of the amine group on the dibenzo[b,e][1,4]diazepine core with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the acetamide group.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may have potential as a pharmacophore for the development of new drugs. Its dibenzo[b,e][1,4]diazepine core is a common motif in many bioactive molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of the furan ring and the dibenzo[b,e][1,4]diazepine core suggests it may interact with biological targets in a unique manner.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the dibenzo[b,e][1,4]diazepine core may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[11-(thiophen-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide
  • 2-[11-(pyridin-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide

Uniqueness

The uniqueness of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide lies in the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This can lead to unique interactions with biological targets and different chemical reactivity profiles.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C25H31N3O4/c1-25(2)14-18-23(20(29)15-25)24(21-10-6-13-32-21)28(16-22(30)26-11-7-12-31-3)19-9-5-4-8-17(19)27-18/h4-6,8-10,13,24,27H,7,11-12,14-16H2,1-3H3,(H,26,30)

InChI Key

ZMLRBYYJXIJMPW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCCCOC)C4=CC=CO4)C(=O)C1)C

Origin of Product

United States

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